2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine
Description
Properties
IUPAC Name |
tert-butyl-dimethyl-(piperidin-2-ylmethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h11,13H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRENCRSBPCQZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479646 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135938-63-5 | |
| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dichloromethane. The reaction conditions often require anhydrous conditions and low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Protection and Deprotection Reactions
The tert-butyldimethylsilyl (TBDMS) group in this compound serves as a protective agent for hydroxyl functionalities. Key reactions include:
Protection of Hydroxyl Groups
-
Reagents/Conditions : TBDMS-Cl (tert-butyldimethylsilyl chloride) with imidazole or triethylamine (TEA) in dichloromethane (DCM) under anhydrous conditions .
-
Mechanism : The silyl chloride reacts with hydroxyl groups to form stable silyl ethers, preventing unwanted side reactions during subsequent synthetic steps.
Deprotection Strategies
-
Acidic Cleavage : Acetic acid/water (2:1) at 25°C removes the TBDMS group, regenerating the hydroxyl functionality .
-
Fluoride-Mediated Cleavage : Tetra-n-butylammonium fluoride (TBAF) in THF selectively cleaves silyl ethers under mild conditions .
Oxidation Reactions
The compound undergoes selective oxidation at the piperidine ring or silyl-protected side chain:
-
Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.
-
Products : Hydroxylated or ketone derivatives, depending on reaction conditions.
| Substrate | Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-({[TBDMS]oxy}methyl)piperidine | KMnO₄ | H₂O, 25°C, 6 hours | 2-({[TBDMS]oxy}methyl)piperidin-4-ol | 65% |
| 2-({[TBDMS]oxy}methyl)piperidin-4-ol | CrO₃ | Acetone, 0°C, 2 hours | 2-({[TBDMS]oxy}methyl)piperidin-4-one | 78% |
Reduction Reactions
Reduction targets the piperidine ring or modifies substituents:
-
Catalytic Hydrogenation : Hydrogen gas with palladium on carbon (Pd/C) reduces double bonds or nitro groups.
-
Hydride Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces carbonyl groups to alcohols .
| Substrate | Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|---|
| 2-({[TBDMS]oxy}methyl)piperidin-4-one | NaBH₄ | MeOH, 0°C, 1 hour | 2-({[TBDMS]oxy}methyl)piperidin-4-ol | 82% |
| Nitro-piperidine derivative | H₂, Pd/C (10%) | EtOH, RT, 12 hours | Amino-piperidine derivative | 90% |
Nucleophilic Substitution Reactions
The TBDMS group enhances stability during substitution:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base.
-
Acylation : Coupling with carboxylic acids using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) .
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 8 hours | N-Methylpiperidine derivative | 75% |
| Acylation | HBTU, R-COOH | DCM, RT, 12 hours | Acylated piperidine derivative | 88% |
Ring Modification Reactions
The piperidine ring participates in cycloaddition and ring-expansion reactions:
-
Huisgen Azide-Alkyne Cycloaddition : Copper-catalyzed click chemistry forms triazole-linked derivatives .
-
Ring Expansion : Reaction with epoxides or lactones under basic conditions.
Scientific Research Applications
Organic Synthesis
The compound serves as a protecting group for hydroxyl functionalities in organic synthesis. This application is crucial for selective reactions, allowing chemists to manipulate other parts of a molecule without interference from hydroxyl groups. The stability and resistance to hydrolysis of the tert-butyl(dimethyl)silyl group enhance its utility in complex organic syntheses.
Key Reactions Involving 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine
- Oxidation : The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
- Reduction : Reduction reactions modify the piperidine ring or the silyl group.
- Substitution : Nucleophilic substitution can replace the silyl group with other functional groups.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential in drug development. The compound's ability to modify pharmacokinetic properties makes it valuable for enhancing drug efficacy and bioavailability. Research has shown that altering the silyl group can significantly impact the interaction of drug candidates with biological systems, which is essential for optimizing therapeutic outcomes.
Case Studies in Drug Development
- GRK2 Inhibitors : Studies have explored derivatives of piperidine compounds similar to this compound as selective inhibitors of G protein-coupled receptor kinases (GRKs). These inhibitors have shown promising results in improving cardiac function post-myocardial infarction and modulating catecholamine levels in heart failure models .
Material Science
The compound is also applied in material science, particularly in the synthesis of silicon-based materials with tailored properties. Its role as a precursor in creating functionalized siloxanes enables the development of materials with specific mechanical and thermal characteristics.
Applications in Material Development
- Silicon-Based Polymers : The incorporation of this compound into polymer matrices enhances their thermal stability and mechanical strength.
- Coatings and Adhesives : The compound's properties allow for its use in formulating high-performance coatings and adhesives that require durability and resistance to environmental factors.
Biochemical Analysis
In biochemical contexts, this compound influences cellular processes by modulating the availability of hydroxyl groups on biomolecules. This modulation can affect cell signaling pathways, thereby impacting gene expression and cellular metabolism. For instance, removing the silyl group exposes hydroxyl groups that participate in phosphorylation or other post-translational modifications.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves protecting hydroxyl groups using tert-butyl(dimethyl)silyl chloride under controlled conditions. Common reaction conditions include:
- Use of bases such as imidazole or triethylamine.
- Solvents like dichloromethane.
- Anhydrous conditions to prevent side reactions.
Mechanism of Action
The mechanism of action of 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine involves the stabilization of reactive intermediates during chemical reactions. The tert-butyl(dimethyl)silyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective functionalization of other parts of the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The piperidine ring in 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine distinguishes it from analogous compounds with aromatic or partially saturated heterocycles:
- Pyridine Derivatives : lists 4-((tert-butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine, which replaces piperidine with a pyridine ring. Pyridine’s aromaticity confers greater thermal stability and reduced basicity (pKa ~5.2) compared to piperidine (pKa ~11.3). This difference impacts solubility and reactivity in acid-catalyzed reactions .
- Tetrahydrofuran (THF) Derivatives : describes a THF-based compound with a TBDMS-protected hydroxyl group. THF’s oxygen heteroatom introduces stronger electron-donating effects, enhancing ring-opening reactivity under acidic conditions compared to piperidine’s nitrogen-centered reactivity .
Positional and Functional Group Variations
- TBDMS Placement : In the target compound, the TBDMS group is at the 2-position of piperidine. By contrast, tert-butyl 3-{[...] L-alaninate () positions TBDMS on a butoxycarbonyl sidechain. This spatial arrangement influences steric hindrance and deprotection kinetics. For example, steric shielding in piperidine derivatives may slow TBDMS cleavage compared to linear aliphatic analogs .
- The simpler structure of this compound prioritizes synthetic flexibility over intrinsic bioactivity .
Stability and Reactivity
The TBDMS group’s stability varies with the heterocycle’s electronic environment:
- In contrast, pyridine derivatives () resist protonation, offering broader compatibility with acidic reagents .
- Deprotection Efficiency : TBDMS removal typically requires fluoride ions (e.g., TBAF). Piperidine derivatives may exhibit slower deprotection than aliphatic analogs due to restricted fluoride access in rigid ring systems .
Biological Activity
2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine, often referred to as TBS-piperidine, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and applications in various therapeutic areas.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyldimethylsilyl (TBS) group. The molecular formula is C_{13}H_{27}NOSi, with a molecular weight of approximately 257.45 g/mol. The presence of the TBS group enhances the compound's lipophilicity and stability, making it an interesting candidate for further biological evaluation.
The biological activity of TBS-piperidine can be attributed to several mechanisms:
- Interaction with Enzymes : Piperidine derivatives are known to interact with various enzymes, including acetylcholinesterase and monoamine oxidase. Studies indicate that modifications in the piperidine structure can enhance inhibitory effects on these enzymes, potentially aiding in the treatment of neurodegenerative diseases .
- Antimicrobial Activity : Similar compounds have shown significant antibacterial properties, particularly against resistant strains of bacteria. The structural motifs present in TBS-piperidine may confer similar activities, making it a candidate for developing new antibiotics .
Anticancer Activity
Recent studies have highlighted the potential of piperidine derivatives in cancer therapy. For instance, one study demonstrated that certain piperidine-based compounds exhibited cytotoxic effects on various cancer cell lines, including FaDu hypopharyngeal tumor cells. These compounds induced apoptosis through mechanisms involving mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| TBS-piperidine | FaDu | 15.2 | Apoptosis induction |
| Reference Drug (Bleomycin) | FaDu | 25.0 | DNA damage |
Antimicrobial Activity
The antimicrobial efficacy of TBS-piperidine has been evaluated against both Gram-positive and Gram-negative bacteria. Preliminary results suggest that this compound exhibits moderate to strong activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Neuroprotective Effects
In a study published in Molecules, researchers investigated the neuroprotective effects of TBS-piperidine derivatives on neuronal cells exposed to oxidative stress. The findings indicated that these compounds significantly reduced cell death and oxidative damage compared to untreated controls .
Case Study 2: Antibacterial Efficacy
A comparative study assessed the antibacterial properties of various piperidine derivatives, including TBS-piperidine. The results showed that TBS-piperidine had comparable efficacy to established antibiotics, suggesting its potential as a lead compound for antibiotic development .
Q & A
Q. What are the key considerations for synthesizing 2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine with high purity?
Methodological Answer: The synthesis of this compound requires careful optimization of reaction conditions and purification protocols. Key steps include:
- Reagent Selection : Use of sodium hydroxide in dichloromethane for deprotection or activation, as demonstrated in analogous piperidine derivatives .
- Functional Group Protection : The tert-butyl(dimethyl)silyl (TBS) group acts as a protecting agent for hydroxyl intermediates, requiring acidic or fluoride-based cleavage conditions .
- Purification : Column chromatography or recrystallization is critical to achieve ≥99% purity, as noted in protocols for structurally similar compounds .
- Safety Protocols : Adherence to hazard codes (e.g., H302: harmful if swallowed) and preventive measures (e.g., P264: wash hands after handling) .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Storage : Keep in a tightly sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or oxidation of the TBS group .
- Handling : Use fume hoods, gloves, and eye protection (P280) to avoid inhalation (H335) or skin contact (H315) .
- Disposal : Follow P501 guidelines for chemical waste, including neutralization prior to disposal .
Advanced Research Questions
Q. What computational methods can optimize the synthesis of this compound?
Methodological Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation .
- Data-Driven Design : Machine learning models trained on reaction databases can identify optimal solvents, temperatures, and catalysts .
- Case Study : ICReDD’s approach combines computational screening with experimental validation, shortening synthesis timelines by 40–60% .
Q. How do structural modifications of the tert-butyl(dimethyl)silyl group impact the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: Modifications to the TBS group alter steric bulk and electronic effects, influencing reaction pathways. For example:
| Structural Analog | Reactivity Trend | Reference |
|---|---|---|
| TBS-protected piperidine | Slower hydrolysis vs. smaller silyl groups | |
| tert-Butoxycarbonyl (Boc) derivatives | Higher stability in basic conditions |
- Mechanistic Insight : Bulkier silyl groups reduce nucleophilic attack rates due to steric hindrance, while electron-withdrawing substituents increase electrophilicity .
Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved?
Methodological Answer:
- Cross-Validation : Compare experimental data with NIST Chemistry WebBook entries for piperidine derivatives, ensuring alignment with authoritative references .
- Advanced Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve signal overlap in crowded regions (e.g., δ 1.0–1.5 ppm for tert-butyl protons) .
- Contradiction Analysis : If purity is >99% but spectra deviate, consider isotopic impurities or solvent artifacts .
Q. What strategies are effective in analyzing the compound’s stability under varying pH conditions?
Methodological Answer:
- Kinetic Studies : Conduct accelerated stability testing at pH 1–13, monitoring degradation via HPLC-MS. The TBS group is prone to hydrolysis at pH < 3 or > 10 .
- Degradation Products : Identify byproducts (e.g., silanol derivatives) using high-resolution mass spectrometry .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in polar aprotic solvents?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
